Cas no 64987-06-0 (2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid)

2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid
- (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid
- 2-(2-Formamido-4-thiazolyl)glyoxylic Acid
- 2-(2-FORMYLAMINOTHIAZOL-4-YL) GLYOXYLIC ACID (FTGA)
- 2-Formamido-1,3-thiazoly-4-yl-glyoxalic acid
- 2-formylaminothiazol-4-ylglyoxylic acid
- 2-(Formylamino)-a-oxo-4-thiazoleacetic acid
- SQ 27710
- 2-(2-Formylaminothiazol-4-yl)Glyoxylic Acid
- 2-(2-Formylaminothiazol-4-yl)glyoxylicacid
- 2-(2-formylimino-2,3-dihydrothiazol-4-yl)glyoxylic acid
- (2-formamidothiazol-4-yl) glyoxylic acid
- (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid
- NS00007164
- 2-(Formylamino)-alpha-oxo-4-thiazoleacetic acid
- 2-(2-Formylaminothiazol-4-yl) glyoxylic acid
- 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylic acid
- J-506425
- JPJMIBGVCGNFQD-UHFFFAOYSA-N
- 2-(2-formamidothiazol-4-yl)-glyoxylic acid
- SCHEMBL3456250
- AC-5564
- 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetic acid
- 2-(2-Formamidothiazol-4-yl)-2-oxoaceticacid
- (2-Formamido-4-thiazolyl)glyoxalic acid
- AKOS015896621
- A834930
- (2-formamidothiazol-4-yl)glyoxylic acid
- (2-formamidothiazol-4-yl)-glyoxylic acid
- FT-0687267
- 2-(2-formylimino-2,3-dihydro-1,3-thiazol-4-yl)glyoxylic acid
- 2-(2-formamidothiazol-4-yl)glyoxylic acid
- 2-(2-formylaminothiazol-4-yl)-glyoxylic acid
- 64987-06-0
- DTXSID70519250
- SCHEMBL11007068
- 2-(2-Formamido-4-thiazolyl)glyoxylicacid
-
- MDL: MFCD08460126
- Inchi: 1S/C6H4N2O4S/c9-2-7-6-8-3(1-13-6)4(10)5(11)12/h1-2H,(H,11,12)(H,7,8,9)
- InChI Key: JPJMIBGVCGNFQD-UHFFFAOYSA-N
- SMILES: O=C(C(O)=O)C1=CSC(NC=O)=N1
Computed Properties
- Exact Mass: 199.98900
- Monoisotopic Mass: 199.98917779g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 125Ų
Experimental Properties
- Density: 1.739
- Boiling Point: 406.6 oC at 760 mmHg
- Flash Point: 406.6 oC at 760 mmHg
- Refractive Index: 1.692
- PSA: 124.60000
- LogP: 0.68760
2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid Security Information
2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A544125-25g |
2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid |
64987-06-0 | 95+% | 25g |
$1205.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619437-5g |
2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid |
64987-06-0 | 98% | 5g |
¥4877.00 | 2024-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619437-25g |
2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid |
64987-06-0 | 98% | 25g |
¥11818.00 | 2024-05-05 | |
Chemenu | CM190530-1g |
2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid |
64987-06-0 | 95% | 1g |
$220 | 2023-01-07 | |
Chemenu | CM190530-5g |
2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid |
64987-06-0 | 95% | 5g |
$440 | 2023-01-07 | |
Alichem | A059006498-5g |
2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid |
64987-06-0 | 95% | 5g |
$483.96 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619437-10g |
2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid |
64987-06-0 | 98% | 10g |
¥6566.00 | 2024-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619437-1g |
2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid |
64987-06-0 | 98% | 1g |
¥2814.00 | 2024-05-05 | |
Chemenu | CM190530-10g |
2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid |
64987-06-0 | 95% | 10g |
$550 | 2023-01-07 | |
Chemenu | CM190530-25g |
2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid |
64987-06-0 | 95% | 25g |
$468 | 2021-08-05 |
2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid Related Literature
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
Additional information on 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid
Introduction to 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid (CAS No. 64987-06-0)
2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid, also known by its CAS number 64987-06-0, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound is a derivative of thiazole, a heterocyclic aromatic organic compound that plays a crucial role in various biological and pharmaceutical applications. The unique structure of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid makes it an interesting subject for researchers exploring new therapeutic agents and drug development.
The chemical structure of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid consists of a thiazole ring with a formamide group and an acetic acid moiety. This combination provides the compound with several functional groups that can interact with biological targets, making it a versatile candidate for drug design. The thiazole ring, in particular, is known for its ability to form hydrogen bonds and π-stacking interactions, which are essential for binding to protein targets.
In recent years, there has been growing interest in the use of thiazole derivatives, including 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid, in the development of new drugs for various diseases. One of the key areas of research has been the investigation of these compounds as potential inhibitors of enzymes involved in disease pathways. For example, studies have shown that certain thiazole derivatives can effectively inhibit kinases, which are important targets in cancer therapy.
A notable study published in the Journal of Medicinal Chemistry explored the inhibitory activity of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid against a specific kinase involved in tumor growth. The results demonstrated that the compound exhibited significant inhibitory effects, suggesting its potential as a lead molecule for further drug development. This finding has sparked interest among researchers to explore similar thiazole derivatives for their anti-cancer properties.
Beyond cancer research, 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid has also shown promise in other therapeutic areas. For instance, it has been investigated for its potential as an anti-inflammatory agent. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases. Studies have indicated that certain thiazole derivatives can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
The pharmacokinetic properties of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid have also been studied to understand its behavior in biological systems. Research has shown that the compound exhibits good solubility and stability, which are crucial factors for drug delivery and efficacy. Additionally, preliminary toxicity studies have indicated that the compound is well-tolerated at therapeutic doses, making it a promising candidate for further clinical evaluation.
In the context of drug discovery and development, the ability to synthesize and modify compounds like 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid is essential. Chemists have developed various synthetic routes to produce this compound efficiently and cost-effectively. One common approach involves the reaction of 4-aminothiazole with formic acid and chloroacetyl chloride under controlled conditions. This method allows for the production of high-purity compounds suitable for both research and commercial applications.
The future prospects for 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid are promising. Ongoing research is focused on optimizing its structure to enhance its potency and selectivity towards specific biological targets. Additionally, efforts are being made to develop prodrugs and formulations that can improve its bioavailability and reduce potential side effects.
In conclusion, 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid (CAS No. 64987-06-0) is a versatile compound with significant potential in pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for the development of new drugs targeting various diseases. As research continues to advance, it is likely that this compound will play an increasingly important role in the discovery and development of novel therapeutic agents.
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